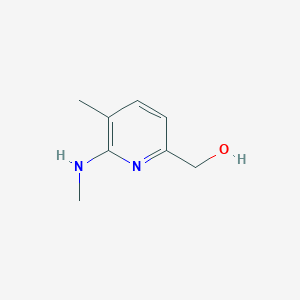
(5-Methyl-6-methylaminopyridin-2-yl)methanol
Cat. No. B8555390
Key on ui cas rn:
208111-32-4
M. Wt: 152.19 g/mol
InChI Key: LPOVOTDJRLUTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06020345
Procedure details


0.96 g of (6-chloro-5-methylpyridin-2-yl)-methanol (6.09 mmol) and 7 ml of methylamine at 33% in ethanol are heated at 120° C in a bomb for 96 hours. 2 ml of methylamine at 33% in ethanol are added every 24 hours. The reaction mixture is concentrated under vacuum and the title compound isolated by chromatography on a silica column (eluent: cyclohexane/ethyl acetate; 40:60).





Name
Yield
37%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][C:3]=1[CH3:10].[CH3:11][NH2:12]>C(O)C>[CH3:10][C:3]1[CH:4]=[CH:5][C:6]([CH2:8][OH:9])=[N:7][C:2]=1[NH:12][CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.96 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=N1)CO)C
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture is concentrated under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=CC(=NC1NC)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 37% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
